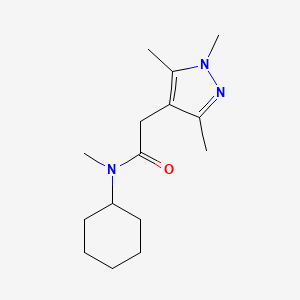
N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as DMTA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DMTA is a pyrazole-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, it has been suggested that N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may work by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery agent for the treatment of neurological disorders. However, one limitation of using N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability.
将来の方向性
There are several future directions for research on N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One potential direction is to investigate its potential as a drug delivery agent for the treatment of neurological disorders. Another potential direction is to study its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide and its potential applications in various fields.
合成法
N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized using different methods, including the reaction of 1,3,5-trimethylpyrazole with N,N-dimethylacetic anhydride in the presence of a catalyst. Another method involves the reaction of 1,3,5-trimethylpyrazole with N,N-dimethylacetyl chloride in the presence of a base.
科学的研究の応用
N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been investigated for its potential use as an anti-inflammatory and analgesic agent. It has also been studied for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
N,N-dimethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-9(6-10(14)12(3)4)8(2)13(5)11-7/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQQNKFXPWQCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)

![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate](/img/structure/B7505300.png)

![N-[1-(pyridin-2-yl)ethyl]benzamide](/img/structure/B7505320.png)

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7505342.png)
![5-[(2S)-1-methylpyrrolidin-2-yl]-3-(2-pyrrolidin-1-ylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B7505356.png)
![6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7505359.png)
![2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B7505370.png)

![1-(1H-indol-3-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7505379.png)
